tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate
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Overview
Description
tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[321]octan-3-yl)carbamate is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl carbamate group and a fluorine atom attached to the azabicyclo[321]octane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the azabicyclo[3.2.1]octane scaffold. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and the azabicyclo[3.2.1]octane scaffold play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,2R,5R)-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The uniqueness of tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-7-4-5-8(14-7)10(9)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,9+,10-/m1/s1 |
InChI Key |
NBYONZZBTJZHTF-XFWSIPNHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]([C@H]1F)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1F)N2 |
Origin of Product |
United States |
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